molecular formula C6H11NO4 B3423936 4-Methyl-4-nitropentanoic acid CAS No. 32827-16-0

4-Methyl-4-nitropentanoic acid

Cat. No. B3423936
CAS RN: 32827-16-0
M. Wt: 161.16 g/mol
InChI Key: KHKJLJHJTQRHSA-UHFFFAOYSA-N
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Description

4-Methyl-4-nitropentanoic acid is a chemical compound with the molecular formula C6H11NO4 .


Synthesis Analysis

The synthesis of 4-Methyl-4-nitropentanoic acid involves the use of 15 N-2-nitropropane, 1,4-dioxane, and an aqueous solution of benzyltrimethylammonium hydroxide .


Molecular Structure Analysis

The crystal structure of 4-methyl-4-nitropentanoic acid is monoclinic, with a = 19.1903 (7) Å, b = 18.4525 (6) Å, c = 9.2197 (3) Å, β = 95.879 (1)°, V = 3247.61 (19) Å3, Z = 16 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-4-nitropentanoic acid include its molecular weight, melting point, boiling point, and density .

Scientific Research Applications

Crystallography

The crystal structure of 4-Methyl-4-nitropentanoic acid has been studied extensively . The compound crystallizes in the monoclinic system with a space group of P 2 1 / c (no. 14). The asymmetric unit of the title crystal structure contains four molecules . This information is crucial for understanding the physical and chemical properties of the compound, which can be applied in various fields such as material science and pharmaceuticals.

Intermediate for Synthesis

4-Methyl-4-nitropentanoic acid is an essential intermediate for the synthesis of γ-aminobutyric acid derivatives . γ-Aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the mammalian central nervous system. Derivatives of GABA are used in the treatment of a variety of neurological disorders, including epilepsy, anxiety, and insomnia.

Preparation of Lactam

The compound is widely used in the preparation of lactam . Lactams are cyclic amides, and they are important in the production of a variety of pharmaceuticals due to their bioactive properties. They are also used in the synthesis of polymers.

Preparation of Nitro Acid

4-Methyl-4-nitropentanoic acid is used in the preparation of nitro acid . Nitro acids are used as precursors to amines in the chemical industry. They are also used in the synthesis of dyes and pharmaceuticals.

Preparation of Nitro Amide

The compound is used in the preparation of nitro amide . Nitro amides are used in organic synthesis and have applications in pharmaceuticals and agrochemicals.

Life Science Research

Although specific applications in life science research are not mentioned, the compound is listed under life science research solutions . This suggests that it may have potential applications in fields such as cell biology, genomics, and proteomics.

Safety and Hazards

The safety data sheet (SDS) for 4-Methyl-4-nitropentanoic acid provides information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection .

Future Directions

The 4-methyl-4-nitropentanoic acid is an essential intermediate for the synthesis of γ-aminobutyric acid derivatives. It has been widely used in the preparation of lactam, nitro acid, and nitro amide . As a precursor of γ-amino acid, the crystal structure of the title compound would provide a crucial pharmacodynamic fragment for future research .

properties

IUPAC Name

4-methyl-4-nitropentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-6(2,7(10)11)4-3-5(8)9/h3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKJLJHJTQRHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177671
Record name 4-Methyl-4-nitropentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-4-nitropentanoic acid

CAS RN

23102-02-5, 32827-16-0
Record name 4-Methyl-4-nitropentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023102025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 32827-16-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403227
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 32827-16-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49604
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-4-nitropentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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